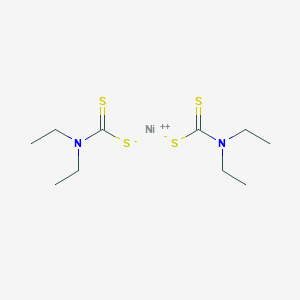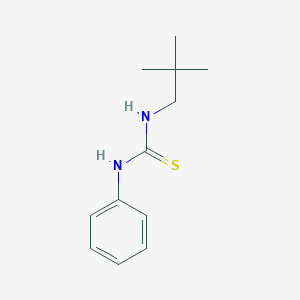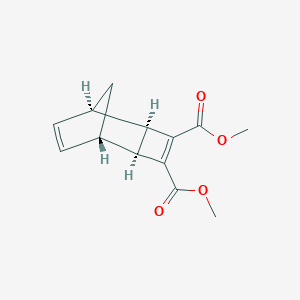
Hexacarbonyltungstène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacarbonyltungsten, also known as tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆. This compound is noteworthy for being a volatile, air-stable derivative of tungsten in its zero oxidation state. It is a colorless solid that adopts an octahedral geometry, consisting of six carbon monoxide ligands radiating from the central tungsten atom .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
It is widely used in electron beam-induced deposition techniques, suggesting that its targets could be various surfaces where tungsten deposition is desired .
Mode of Action
Hexacarbonyltungsten interacts with its targets through a process called "reductive carbonylation" . This involves the reduction of a metal halide under an atmosphere of carbon monoxide . The compound is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .
Biochemical Pathways
Its use in electron beam-induced deposition suggests that it may play a role in the formation of tungsten-based structures .
Pharmacokinetics
Given its volatility and air stability, it can be inferred that the compound may have unique pharmacokinetic properties .
Result of Action
The primary result of Hexacarbonyltungsten’s action is the deposition of tungsten atoms on a target surface . This is achieved through the compound’s volatility and its ability to be easily decomposed by an electron beam .
Action Environment
The action of Hexacarbonyltungsten is influenced by environmental factors such as temperature and pressure . The compound is relatively air-stable and is sparingly soluble in nonpolar organic solvents . Its reactivity commences with the displacement of some CO ligands in W(CO)₆ .
Méthodes De Préparation
Hexacarbonyltungsten is generally prepared by a process known as “reductive carbonylation.” This involves the reduction of tungsten hexachloride (WCl₆) with a reducing agent such as magnesium, zinc, or aluminum powders under an atmosphere of carbon monoxide. The reaction is typically carried out under high pressure (5 to 15 MPa) and at a temperature range of 25 to 50 degrees Celsius . The resulting product is purified by distillation and heating sublimation to obtain colorless crystals of hexacarbonyltungsten .
Analyse Des Réactions Chimiques
Hexacarbonyltungsten undergoes various types of chemical reactions, primarily involving the displacement of its carbon monoxide ligands. Some common reactions include:
Substitution Reactions: Hexacarbonyltungsten can react with ligands such as acetonitrile, phosphines, and amines, leading to the displacement of one or more carbon monoxide ligands.
Reduction Reactions: It can be reduced to form lower oxidation state complexes.
Oxidation Reactions: Hexacarbonyltungsten can be oxidized to form tungsten oxides.
Desulfurization Reactions: It is used to desulfurize organosulfur compounds.
Common reagents used in these reactions include sodium cyclopentadienide, acetonitrile, and various phosphines. Major products formed from these reactions include cyclopentadienyltungsten tricarbonyl dimer and dihydrogen complexes .
Comparaison Avec Des Composés Similaires
Hexacarbonyltungsten is similar to other metal carbonyls such as chromium hexacarbonyl and molybdenum hexacarbonyl. it tends to form compounds that are kinetically more robust compared to its molybdenum analog . The unique properties of hexacarbonyltungsten, such as its volatility and air stability, make it particularly useful in various applications.
Similar Compounds
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Seaborgium hexacarbonyl (Sg(CO)₆)
Propriétés
Numéro CAS |
14040-11-0 |
|---|---|
Formule moléculaire |
C6O6W |
Poids moléculaire |
351.90 g/mol |
Nom IUPAC |
carbon monoxide;tungsten |
InChI |
InChI=1S/6CO.W/c6*1-2; |
Clé InChI |
FQNHWXHRAUXLFU-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
| 14040-11-0 | |
Pictogrammes |
Acute Toxic |
Synonymes |
hexacarbonyltungsten tungsten hexacarbonyl W(CO)6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)

